molecular formula C20H31N5O7 B6289841 Ac-Phe-Arg-Oet AcOH CAS No. 2098497-21-1

Ac-Phe-Arg-Oet AcOH

Cat. No.: B6289841
CAS No.: 2098497-21-1
M. Wt: 453.5 g/mol
InChI Key: WPXCDPRDASAGRP-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate” is a biochemical used primarily in proteomics research. It has the molecular formula C19H29N5O4⋅C2H4O2 and a molecular weight of 451.52 . This compound is known for its role in various biochemical processes and is often utilized in scientific studies.

Scientific Research Applications

N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate is widely used in scientific research, particularly in the following fields:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: In studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of peptide-based products and as a research tool in biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide bond.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The phenylalanine residue can undergo oxidation reactions, often using reagents like hydrogen peroxide.

    Substitution: The arginine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Hydrolysis: N-acetyl-L-phenylalanyl-L-arginine and ethanol.

    Oxidation: Oxidized derivatives of phenylalanine.

    Substitution: Substituted arginine derivatives.

Mechanism of Action

The mechanism of action of N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-phenylalanyl-L-lysine ethyl ester acetate
  • N-acetyl-L-phenylalanyl-L-ornithine ethyl ester acetate
  • N-acetyl-L-phenylalanyl-L-histidine ethyl ester acetate

Uniqueness

N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate is unique due to its specific amino acid sequence and the presence of the arginine residue, which imparts distinct biochemical properties. Compared to similar compounds, it exhibits unique reactivity and interaction with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

acetic acid;[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-ethoxy-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5.C2H4O2/c1-2-28-16(25)13(9-6-10-21-17(19)20)22-15(24)14(23-18(26)27)11-12-7-4-3-5-8-12;1-2(3)4/h3-5,7-8,13-14,23H,2,6,9-11H2,1H3,(H,22,24)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXCDPRDASAGRP-IODNYQNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.